Sal003

描述

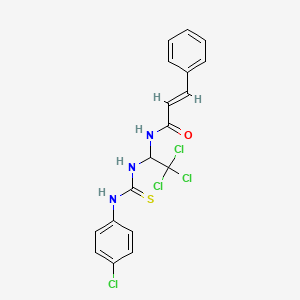

Structure

3D Structure

属性

IUPAC Name |

(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNBASWNLOIQML-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl4N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1164470-53-4, 301359-91-1 | |

| Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sal003 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sal003: A Technical Guide to its Mechanism of Action in Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underlying the activity of Sal003, a potent and cell-permeable small molecule inhibitor, in the context of Endoplasmic Reticulum (ER) stress. This compound, an analog of salubrinal with improved solubility, has emerged as a critical tool for studying the Unfolded Protein Response (UPR) and holds potential as a therapeutic agent in diseases characterized by ER stress.

Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation

The central mechanism of this compound revolves around its ability to selectively inhibit the dephosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][2] This action prolongs the signaling cascade initiated by ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.

The Integrated Stress Response (ISR) and eIF2α Phosphorylation: Under ER stress, the cell activates the Unfolded Protein Response (UPR), a network of signaling pathways designed to restore homeostasis. A key event in the UPR is the activation of PKR-like endoplasmic reticulum kinase (PERK). Activated PERK phosphorylates eIF2α at Serine 51. This phosphorylation event attenuates global protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the selective translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates the expression of genes involved in stress adaptation and, if the stress is prolonged, apoptosis.[3][4]

This compound's Molecular Target: The phosphorylation state of eIF2α is dynamically regulated by both kinases and phosphatases. The return to normal protein synthesis is mediated by the dephosphorylation of eIF2α, a process carried out by a holoenzyme consisting of the catalytic subunit of Protein Phosphatase 1 (PP1c) and one of its regulatory subunits.[3] Two primary regulatory subunits direct PP1c to eIF2α:

-

GADD34 (Growth Arrest and DNA Damage-inducible protein 34): Its expression is induced by stress (including ER stress via ATF4) and forms a negative feedback loop to dephosphorylate eIF2α and resolve the stress response.[3][5]

-

CReP (Constitutive Repressor of eIF2α Phosphorylation): This subunit is constitutively expressed and is responsible for maintaining basal levels of eIF2α dephosphorylation in unstressed cells.[3]

This compound exerts its effect by inhibiting the phosphatase activity of both the GADD34/PP1c and CReP/PP1c complexes.[6][7] By preventing the dephosphorylation of eIF2α, this compound effectively locks the cell in a state of attenuated protein synthesis and sustained UPR signaling.[6][8] This leads to a significant and prolonged increase in phosphorylated eIF2α (p-eIF2α) levels.[1][2]

Caption: this compound inhibits the GADD34/PP1c phosphatase complex, sustaining eIF2α phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: In Vitro Effects of this compound on Cell Viability and eIF2α Phosphorylation

| Cell Line | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|

| FaDu, SCC4 (HNSCC) | 10, 20, 50 µM | 24, 48, 72 h | Increased p-eIF2α levels; dose- and time-dependent decrease in cell viability. | [6] |

| PC12 | Dose-dependent | 36 h | Dose-dependent increase in p-eIF2α correlated with protection from Tunicamycin-induced apoptosis. | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 1-12 h | Sharply increased eIF2α phosphorylation. | [2] |

| HeLa Cells | 10 µM | N/A | Promoted eIF2α phosphorylation and enhanced apoptotic signaling. | [9] |

| Glioblastoma (GBM) cells | 10 µM | N/A | Upregulated CHOP and downregulated cell viability. |[9] |

Table 2: Effect of this compound on ER Stress Marker Expression in Rat Nucleus Pulposus (NP) Cells (Cells were co-treated with Thapsigargin (Tg) to induce ER stress)

| Marker | Effect of this compound | Measurement | Reference |

|---|---|---|---|

| ATF4, ATF6, BiP, CHOP | Significantly reversed Tg-induced increases | RT-qPCR | [4][9] |

| BiP, CHOP, IRE1α, XBP-1s | Decreased Tg-induced increases | Western Blot | [4][9] |

| CHOP, XBP-1s | Decreased Tg-induced increases | Immunofluorescence |[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the mechanism of this compound.

3.1. Cell Culture and Treatment

-

Cell Lines: Human Head and Neck Squamous Cell Carcinoma (HNSCC) cells (FaDu, SCC4) or Rat Nucleus Pulposus (NP) cells are commonly used.[6][9]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

-

ER Stress Induction: To study this compound in the context of ER stress, cells are often pre-treated with an inducer such as Thapsigargin (Tg) or Tunicamycin (Tm) for a specified duration before or during this compound treatment.[8][9]

-

This compound Preparation: this compound (Selleck Chemicals, S7437) is dissolved in DMSO to create a stock solution (e.g., 40 mM) and stored at -20°C.[9] Working concentrations are made by diluting the stock in culture media.

3.2. Western Blotting for Protein Analysis

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-BiP, anti-β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) kit.

Caption: A typical workflow for evaluating the effects of this compound on ER-stressed cells.

3.3. In Vitro eIF2α Dephosphorylation Assay This assay directly tests the inhibitory effect of this compound on the GADD34/PP1c complex.

-

Substrate Preparation: Recombinant eIF2α is phosphorylated in vitro using a kinase (e.g., GST-PERK) and γ-³²P-ATP to generate radiolabeled ³²P-eIF2α.

-

Phosphatase Source: Cell lysates are prepared from cells overexpressing GADD34 (or its C-terminal domain) or CReP.[8]

-

Inhibition: The GADD34-containing lysates are pre-incubated with DMSO (vehicle control) or this compound.

-

Reaction: The ³²P-eIF2α substrate is added to the treated lysates and incubated to allow for dephosphorylation.

-

Analysis: The reaction is stopped, and the products are analyzed by SDS-PAGE and autoradiography. A decrease in the ³²P signal on the eIF2α band in the this compound-treated sample compared to the control indicates inhibition of phosphatase activity.[8]

The GADD34:PP1c Holoenzyme: A Scaffolding Mechanism

Recent structural and functional studies have revealed that GADD34 acts as a scaffold protein. It uses distinct, non-overlapping domains to recruit both the PP1c enzyme and the eIF2α substrate, thereby forming a transient trimeric complex to ensure the specific and efficient dephosphorylation of eIF2α.[5][10]

-

PP1c Binding: GADD34 binds to PP1c via a canonical RVxF motif located in its C-terminal region.[5]

-

eIF2α Binding: A separate, highly conserved motif, also in the C-terminus, is responsible for directly and independently binding eIF2α.[10]

This compound is believed to disrupt the function of this holoenzyme, although the precise binding site and whether it interferes with scaffolding or catalytic activity is an area of ongoing investigation.[6][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Complementary Roles of GADD34- and CReP-Containing Eukaryotic Initiation Factor 2α Phosphatases during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and functional analysis of the GADD34:PP1 eIF2α phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of EIF2α Dephosphorylation Decreases Cell Viability and Synergizes with Standard-of-Care Chemotherapeutics in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GADD34 function in protein trafficking promotes adaptation to hyperosmotic stress in human corneal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 9. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An eIF2α-binding motif in protein phosphatase 1 subunit GADD34 and its viral orthologs is required to promote dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Sal003 in eIF2α Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sal003 is a potent and cell-permeable small molecule that acts as a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunits GADD34 (PPP1R15A) and CReP (PPP1R15B). By inhibiting the GADD34/CReP-PP1 phosphatase complexes, this compound effectively blocks the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This leads to a sustained increase in the phosphorylation of eIF2α at Serine 51, a key event in the Integrated Stress Response (ISR). Phosphorylated eIF2α attenuates global protein synthesis to conserve resources during cellular stress, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

Introduction to this compound and eIF2α Phosphorylation

The phosphorylation of eIF2α is a central regulatory node in the cellular response to a wide array of environmental and intracellular stresses, including viral infection, nutrient deprivation, and endoplasmic reticulum (ER) stress. This phosphorylation event is mediated by a family of four eIF2α kinases: PERK, GCN2, PKR, and HRI. Phosphorylated eIF2α (p-eIF2α) inhibits the guanine nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis. However, p-eIF2α also facilitates the preferential translation of a subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions, such as Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates a transcriptional program aimed at resolving the stress and promoting cell survival.

The dephosphorylation of eIF2α is primarily carried out by the PP1 catalytic subunit, which is targeted to p-eIF2α by its regulatory subunits, GADD34 and CReP. This compound, an analog of salubrinal with improved aqueous solubility, is a valuable research tool that specifically inhibits this dephosphorylation step.[1][2] By maintaining eIF2α in its phosphorylated state, this compound allows for the sustained activation of the ISR and provides a means to study its downstream consequences.

Mechanism of Action of this compound

This compound exerts its effects by directly targeting the phosphatase complexes responsible for eIF2α dephosphorylation.[3] It is a cell-permeable compound that has been shown to be more potent than its predecessor, salubrinal.[2] The primary molecular target of this compound is the interaction between PP1 and its regulatory subunits GADD34 and CReP. By disrupting this interaction, this compound prevents the recruitment of the catalytic phosphatase to its substrate, p-eIF2α, leading to an accumulation of the phosphorylated form.[3]

This sustained phosphorylation of eIF2α has two major consequences:

-

Attenuation of Global Protein Synthesis: By inhibiting the function of eIF2B, p-eIF2α reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for the initiation of translation. This leads to a general shutdown of protein synthesis, conserving cellular energy and resources.

-

Induction of ATF4 Translation: The presence of uORFs in the 5' UTR of ATF4 mRNA allows it to bypass the general translational repression. Under conditions of high p-eIF2α, ribosomes are more likely to reinitiate translation at the authentic ATF4 start codon, leading to a significant increase in ATF4 protein levels.[4]

The resulting increase in ATF4 protein leads to the transcriptional activation of a host of downstream target genes involved in amino acid metabolism, antioxidant response, and apoptosis, collectively known as the Integrated Stress Response.[4]

Signaling Pathways Modulated by this compound

The primary signaling pathway modulated by this compound is the Integrated Stress Response (ISR). By increasing p-eIF2α levels, this compound effectively activates this pathway.

Downstream of ATF4, a complex transcriptional program is initiated, which can have context-dependent outcomes, including:

-

Pro-survival effects: Upregulation of genes involved in amino acid synthesis and transport, as well as antioxidant responses, can help cells cope with stress and restore homeostasis.

-

Pro-apoptotic effects: Prolonged or intense activation of the ISR can lead to the expression of pro-apoptotic genes, such as CHOP (DDIT3), ultimately triggering programmed cell death.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Effect of this compound on eIF2α Phosphorylation and ATF4 Expression

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Effect on p-eIF2α / Total eIF2α Ratio | Effect on ATF4 mRNA (Fold Change vs. Control) | Effect on ATF4 Protein Level | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 20 | 1-12 hours | Sharply increased | Not Reported | Not Reported | [5] |

| Human Renal Proximal Tubular (HK-2) cells | 5 | 4 hours | Enhanced cisplatin-induced phosphorylation | Not Reported | Enhanced cisplatin-induced expression | [6] |

| Rat Nucleus Pulposus (NP) cells | 5 | Not Specified | Upregulated | Downregulated Tg-induced increase | Downregulated Tg-induced increase | [7] |

| Human Head and Neck Squamous Cell Carcinoma (HNSCC) | 10, 20, 50 | Not Specified | Dose-dependent increase | Not Reported | Not Reported | [8] |

| Human Dupuytren's Nodular (DN) fibroblasts | 2.5 | 3 days | 2.4-fold increase | Not Reported | >30-fold increase | [9] |

Note: Much of the available data is qualitative or presented graphically. The fold changes provided are extracted from the text where available.

Table 2: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | Duration of Treatment | Effect on Cell Viability | IC50 (µM) | Reference |

| Rat Nucleus Pulposus (NP) cells | 10, 20, 40 | 24 hours | Cytotoxic at ≥10 µM | Not Reported | [7] |

| Human Dupuytren's Nodular (DN) fibroblasts | ≥5 | 3 days | Profound toxicity | Not Reported | [9] |

| Human Head and Neck Squamous Cell Carcinoma (HNSCC) | 10, 20, 50 | ≥24 hours | Decreased viability | Not Reported | [8] |

Note: Specific IC50 values for this compound are not widely reported in the reviewed literature. The provided data indicates concentrations at which cytotoxic effects were observed.

Experimental Protocols

Western Blotting for Phosphorylated eIF2α

This protocol is essential for assessing the direct molecular effect of this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Sample Preparation: Treat cells with this compound at the desired concentrations and for the appropriate duration. Wash cells with ice-cold PBS and lyse them in lysis buffer containing phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eIF2α diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total eIF2α.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of phospho-eIF2α to total eIF2α can then be calculated.

Quantitative Real-Time PCR (qPCR) for ATF4 mRNA

This protocol allows for the quantification of the transcriptional effects downstream of eIF2α phosphorylation.

Materials:

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Forward and reverse primers for ATF4 and a housekeeping gene (e.g., GAPDH or β-actin).

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and each gene (ATF4 and housekeeping gene). Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative expression of ATF4 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the impact of this compound on cell proliferation and cytotoxicity.

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration.

Conclusion

This compound is an invaluable tool for studying the intricacies of the Integrated Stress Response. Its specific mechanism of action, inhibiting the dephosphorylation of eIF2α, allows for the controlled and sustained activation of this critical cellular pathway. This guide has provided a detailed overview of this compound's role in eIF2α phosphorylation, its downstream signaling consequences, and practical protocols for its investigation. For researchers in the fields of cell biology, neuroscience, and oncology, this compound offers a powerful means to explore the therapeutic potential of modulating the ISR in a variety of disease contexts. Further quantitative studies are warranted to establish precise dose-response relationships and IC50 values in a broader range of cell types to fully elucidate its pharmacological profile.

References

- 1. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) [mdpi.com]

- 3. Impact of eIF2α phosphorylation on the translational landscape of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of eIF2α suppresses the impairment of GSH/NADPH homeostasis and mitigates the activation of cell death pathways, including ferroptosis, during ER stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of eIF2α Dephosphorylation Protects Hepatocytes from Apoptosis by Alleviating ER Stress in Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Translation attenuation through eIF2α phosphorylation prevents oxidative stress and maintains the differentiated state in beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of p-eIF2α cellular levels and stress granule assembly/disassembly by trehalose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effect of Sal003 on ATF4 Translation

Abstract

This document provides a comprehensive technical overview of this compound, a potent and cell-permeable small molecule, and its specific effects on the translational regulation of Activating Transcription Factor 4 (ATF4). This compound functions as an inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase complexes, leading to a sustained phosphorylation of eIF2α.[1][2] This event is a central node of the Integrated Stress Response (ISR), a conserved cellular signaling network. While phosphorylated eIF2α globally attenuates cap-dependent mRNA translation to conserve resources, it paradoxically promotes the specific translation of ATF4 mRNA.[3][4] This guide details the underlying molecular mechanisms, presents quantitative data from key experiments, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows. The therapeutic potential of modulating this pathway, particularly in oncology and neurodegenerative diseases, is also discussed.

Introduction: The Integrated Stress Response and ATF4

Cells have evolved sophisticated mechanisms to respond to a variety of environmental and physiological stressors, such as nutrient deprivation, viral infection, hypoxia, and endoplasmic reticulum (ER) stress.[5][6] A central hub for these responses is the Integrated Stress Response (ISR).[7] The convergence point of the ISR is the phosphorylation of the alpha subunit of the eukaryotic initiation factor 2 (eIF2) at serine 51.[4][5] This phosphorylation is catalyzed by one of four known stress-sensing kinases: PERK, GCN2, PKR, and HRI.[4][6]

Phosphorylated eIF2α (p-eIF2α) competitively inhibits its guanine nucleotide exchange factor, eIF2B, thereby reducing the levels of the active, GTP-bound eIF2 ternary complex required for initiating translation.[4] This leads to a global downregulation of protein synthesis.[3] However, a select subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions (5'-UTRs), such as ATF4, are preferentially translated under these conditions.[3][4] ATF4 is a basic leucine zipper (bZIP) transcription factor that, once translated, translocates to the nucleus to regulate the expression of genes involved in amino acid metabolism, redox homeostasis, and, under prolonged stress, apoptosis.[4][8][9] The cellular outcome of ISR activation—either adaptation and survival or programmed cell death—is critically dependent on the magnitude and duration of ATF4 expression.[4]

Mechanism of Action of this compound

This compound is a more potent and soluble analog of salubrinal.[10] It does not activate the eIF2α kinases but instead acts by inhibiting the cellular phosphatases that dephosphorylate p-eIF2α.[1][3][11] Specifically, this compound targets the phosphatase complexes formed by the catalytic subunit of protein phosphatase 1 (PP1) and its regulatory subunits, GADD34 (PPP1R15A) and CReP (PPP1R15B).[5][10][12] By blocking this dephosphorylation step, this compound treatment leads to the accumulation of p-eIF2α, effectively mimicking a chronic stress signal. This sustained phosphorylation of eIF2α suppresses global translation while simultaneously enhancing the translation of ATF4 mRNA.[3]

Experimental Evidence and Data

The effect of this compound on ATF4 translation has been substantiated through various molecular biology techniques. Below are summaries of quantitative data derived from key experiments.

Effect on Protein Expression

Western blot analysis is commonly used to measure changes in protein levels. Treatment with this compound consistently results in increased levels of p-eIF2α and its downstream target, ATF4.

| Cell Type | Treatment | Observed Effect | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 20 µM this compound for 1-12 hours | Sharp increase in eIF2α phosphorylation. | [2][3] |

| Human Renal Proximal Tubular Cells (HK-2) | Cisplatin + this compound | Enhanced cisplatin-induced expression of ATF4 and its target HO-1. | [8] |

| Rat Nucleus Pulposus (NP) Cells | Thapsigargin (Tg) + 5 µM this compound | Partially but significantly reversed Tg-induced increases in ATF4 protein levels. | [13] |

| Diffuse Intrinsic Pontine Glioma (DIPG) Cells | This compound + ONC201 | Increased expression of ATF4 in some cell lines. | [7] |

Effect on mRNA-Ribosome Association

Polysome profiling demonstrates the translational status of specific mRNAs. An mRNA actively being translated is associated with multiple ribosomes (polysomes) and is found in the heavier fractions of a sucrose gradient. In this compound-treated cells, a general dissociation of polysomes occurs, reflecting global translation inhibition. However, ATF4 mRNA shifts to heavier polysomal fractions, indicating enhanced translational initiation.[3]

| Experiment | Cell Type | Treatment | Observation on β-actin mRNA | Observation on ATF4 mRNA | Reference |

| Polysome Profiling | Mouse Embryonic Fibroblasts (MEFs) | This compound | Shifted to lighter fractions (decreased translation). | Shifted to heavier polysomal fractions (increased translation). | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for experiments used to characterize the effects of this compound.

Western Blot for p-eIF2α and ATF4

This protocol details the detection of changes in protein levels following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., MEFs or HT1080) in 6-well plates to achieve 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle control (DMSO) for the specified duration (e.g., 1-8 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel and then transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-eIF2α Ser51, anti-eIF2α, anti-ATF4, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A stay of execution: ATF4 regulation and potential outcomes for the integrated stress response [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. DIPG-52. Activators of the integrated stress response synergize to kill DIPG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Identification and Characterization of a Potent Activator of p53-Independent Cellular Senescence via a Small-Molecule Screen for Modifiers of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sal 003 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 12. GADD34 function in protein trafficking promotes adaptation to hyperosmotic stress in human corneal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

Sal003: A Technical Guide to its Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of Sal003 and its significant impact on synaptic plasticity. This compound, a potent and cell-permeable small molecule, has emerged as a critical tool for investigating the role of the integrated stress response (ISR) in learning and memory. This document provides a comprehensive overview of its effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation

This compound is a derivative of salubrinal and acts as a specific inhibitor of the phosphatase complexes that dephosphorylate the α subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][2] This inhibition leads to a sustained increase in the phosphorylation of eIF2α (p-eIF2α).[1][2][3] The phosphorylation of eIF2α is a central event in the ISR, a signaling network activated by various cellular stresses. While elevated p-eIF2α levels lead to a general attenuation of protein synthesis, it selectively enhances the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[1][4] ATF4, in turn, is a key transcription factor that regulates the expression of genes involved in stress adaptation, but has also been identified as a repressor of long-term memory.[1][4]

Impact on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is widely considered the cellular basis of learning and memory. The two most studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a long-lasting reduction in synaptic efficacy.

Inhibition of Late-Phase Long-Term Potentiation (L-LTP)

This compound has been shown to specifically impair the late phase of LTP (L-LTP), which is dependent on new protein synthesis, while leaving the early phase (E-LTP) intact.[3] This effect is directly linked to the increased phosphorylation of eIF2α and the subsequent upregulation of ATF4.[1][3]

Quantitative Data on this compound's Effect on L-LTP:

| Treatment Group | Induction Protocol | Time Post-Induction | Mean fEPSP Slope (% of Baseline) | Reference |

| Wild-Type (Control) | 4x HFS (100 Hz) | 180 min | ~160% | Costa-Mattioli et al., 2007 |

| Wild-Type + this compound | 4x HFS (100 Hz) | 180 min | ~100% (potentiation blocked) | Costa-Mattioli et al., 2007 |

| ATF4 KO + this compound | 4x HFS (100 Hz) | 180 min | ~160% (potentiation restored) | Costa-Mattioli et al., 2007 |

fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation; KO: knockout.

Signaling Pathway

The mechanism by which this compound impairs L-LTP involves the PERK/eIF2α/ATF4 signaling pathway. Under basal conditions, the eIF2α kinases, such as PERK (PKR-like endoplasmic reticulum kinase), are inactive. Upon certain stimuli, these kinases phosphorylate eIF2α, leading to the downstream effects described above. This compound circumvents the need for kinase activation by directly inhibiting the phosphatases that counteract this process, thereby artificially inducing a state of elevated p-eIF2α.

This compound signaling pathway impacting synaptic plasticity.

Experimental Protocols

The following are detailed methodologies for key experiments investigating the effects of this compound on synaptic plasticity, based on the foundational work in the field.

In Vitro Hippocampal Slice Electrophysiology

1. Slice Preparation:

-

Animal Model: C57BL/6 mice (6-8 weeks old).

-

Procedure: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 dextrose.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover for at least 1 hour in an interface chamber at 32°C, perfused with oxygenated ACSF.

2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with ACSF at 32°C.

-

Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette filled with ACSF.

-

Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar tungsten electrode.

3. This compound Application:

-

A stock solution of this compound is prepared in DMSO and diluted in ACSF to the final desired concentration (e.g., 20 µM).

-

This compound is bath-applied to the hippocampal slice for a pre-incubation period of at least 30 minutes before the induction of LTP.

4. LTP Induction and Measurement:

-

A stable baseline of fEPSPs is recorded for at least 20 minutes at a stimulation frequency of 0.033 Hz.

-

L-LTP Induction: Four trains of high-frequency stimulation (HFS) are delivered, with each train consisting of 100 pulses at 100 Hz, and an inter-train interval of 5 minutes.

-

fEPSPs are then recorded for at least 3 hours post-induction to assess the maintenance of LTP.

-

The slope of the fEPSP is measured and normalized to the pre-induction baseline to quantify the degree of potentiation.

Experimental Workflow

Workflow for investigating this compound's effect on LTP.

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool to investigate the role of eIF2α phosphorylation and the integrated stress response in synaptic plasticity and memory. Its ability to selectively impair protein synthesis-dependent L-LTP has been instrumental in elucidating the molecular mechanisms that govern long-term memory formation. Future research could explore the effects of this compound on other forms of synaptic plasticity, such as long-term depression, and investigate its potential therapeutic applications in neurological disorders characterized by dysregulated protein synthesis and synaptic dysfunction. The detailed understanding of its mechanism of action makes this compound an invaluable asset for researchers and drug development professionals in the field of neuroscience.

References

- 1. eIF2alpha phosphorylation bidirectionally regulates the switch from short- to long-term synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. molecular-ethology.biochem.s.u-tokyo.ac.jp [molecular-ethology.biochem.s.u-tokyo.ac.jp]

Foundational Research on Sal003 and Memory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the foundational research on Sal003, a potent and cell-permeable small molecule, and its significant impact on memory processes. This compound functions as a specific inhibitor of the dephosphorylation of eukaryotic translation initiation factor 2α (eIF2α), a critical regulator of protein synthesis. By increasing the levels of phosphorylated eIF2α (p-eIF2α), this compound modulates the integrated stress response (ISR) and downstream signaling pathways that are fundamentally linked to synaptic plasticity and long-term memory formation. This document synthesizes key experimental findings, presents quantitative data in a structured format, details core experimental methodologies, and provides visual diagrams of the underlying molecular mechanisms and experimental workflows. The information contained herein is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development exploring the molecular underpinnings of memory and the therapeutic potential of modulating the eIF2α signaling pathway.

Core Mechanism of Action: Inhibition of eIF2α Dephosphorylation

This compound is a derivative of salubrinal and acts as a potent inhibitor of the phosphatase complex responsible for dephosphorylating eIF2α.[1] This complex consists of the catalytic subunit of Protein Phosphatase 1 (PP1) and one of its regulatory subunits, either GADD34 (Growth Arrest and DNA Damage-inducible protein 34, also known as PPP1R15A) or CReP (constitutive repressor of eIF2α phosphorylation, also known as PPP1R15B).[2][3][4] Under basal conditions or following learning, eIF2α is dephosphorylated, allowing for global protein synthesis required for memory consolidation.[5]

By inhibiting the GADD34/CReP-PP1 phosphatase complex, this compound effectively traps eIF2α in its phosphorylated state (p-eIF2α).[6] The phosphorylation of eIF2α at Serine 51 has a dual, paradoxical effect on mRNA translation:

-

Global Translation Attenuation: p-eIF2α prevents the formation of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating the translation of most mRNAs. This leads to a general suppression of protein synthesis.[5]

-

Selective Translation Enhancement: Despite the global reduction, the phosphorylation of eIF2α selectively enhances the translation of a specific subset of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. The most notable of these is Activating Transcription Factor 4 (ATF4) .[5][6]

The elevated levels of ATF4, a transcriptional repressor, are central to this compound's effect on memory. ATF4 is known to suppress the activity of CREB (cAMP-responsive element binding protein), a transcription factor that is essential for the gene expression required for the late phase of long-term potentiation (L-LTP) and the consolidation of long-term memories (LTM).[7][8] Therefore, by increasing p-eIF2α and subsequently ATF4, this compound impairs the molecular processes necessary for stabilizing long-term memory.[7][9]

Signaling Pathway Diagram

Caption: The signaling cascade initiated by this compound, leading to the impairment of long-term memory.

Quantitative Data from Key Experiments

The following tables summarize the quantitative findings from foundational studies on this compound, demonstrating its effects on molecular markers and memory-related behaviors.

Table 1: In Vitro Effects of this compound on eIF2α Phosphorylation

| Cell Line | This compound Concentration | Duration of Treatment | Outcome | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | 20 µM | 1-12 hours | Sharply increased eIF2α phosphorylation. | [1][6] |

| Hela Cells | 10 µM | Not Specified | Promoted eIF2α phosphorylation. | [2] |

Table 2: In Vivo Effects of this compound on Memory and Synaptic Plasticity

| Animal Model | Administration Route | This compound Concentration/Dose | Behavioral/Physiological Task | Key Finding | Reference(s) |

| Mice | Intrahippocampal Injection | 20 µM | Contextual Fear Conditioning | Impaired contextual memory formation. | [1][2] |

| Mice | Intrahippocampal Injection | 10, 20 µM | Long-Term Potentiation (LTP) | Impaired induction of L-LTP, but not early-LTP. | [7] |

| Rats | Intra-Basolateral Amygdala (BLA) Infusion | 2, 6, and 20 µM/side | Morphine/Cocaine Conditioned Place Preference (CPP) | Disrupted the reconsolidation of drug-associated memories at 20 µM dose. | [10][11] |

| Rats | Intra-BLA Infusion | 20 µM/side | Western Blot of BLA tissue | Significantly increased levels of p-eIF2α and ATF4 protein post-retrieval. | [10][11] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to establish the effects of this compound on memory.

Protocol 1: Intra-cranial Cannulation and Microinjection

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Animals are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Surgery: Rats are anesthetized with a mixture of ketamine and xylazine. Using a stereotaxic apparatus, bilateral guide cannulae (26-gauge) are implanted, targeting the basolateral amygdala (BLA) or the dorsal hippocampus. Cannulae are secured to the skull with dental cement and jeweler's screws. A dummy cannula is inserted to maintain patency.

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery.

-

Microinjection Procedure: For infusions, the dummy cannulae are replaced with 33-gauge injection cannulae connected via polyethylene tubing to a microsyringe pump. This compound is dissolved in a vehicle (e.g., DMSO and saline). A volume of 0.5 µL per side is infused over a period of 1-2 minutes. The injection cannulae are left in place for an additional minute to allow for diffusion.

Protocol 2: Conditioned Place Preference (CPP) for Drug Memory Reconsolidation

This protocol is designed to test the effect of this compound on the reconsolidation of drug-associated memories.[10][11]

-

Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers (distinct visual and tactile cues) and a smaller central chamber.

-

Pre-conditioning Test (Baseline): On Day 1, rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish initial preference.

-

Conditioning Phase (8 days):

-

On alternate days, rats receive an injection of morphine (e.g., 5 mg/kg, i.p.) and are confined to one of the conditioning chambers for 30 minutes.

-

On the intervening days, they receive a saline injection and are confined to the opposite chamber for 30 minutes. The drug-paired chamber is counterbalanced across animals.

-

-

Post-conditioning Test (CPP Test 1): On the day after the final conditioning session, rats are again allowed to freely explore the apparatus for 15 minutes, and the time spent in each chamber is recorded to confirm the establishment of a conditioned preference for the drug-paired side.

-

Memory Retrieval and Microinjection: The following day, the conditioning is reactivated by placing the rats in the drug-paired chamber for a brief period (e.g., 15 minutes). Immediately after this retrieval session, rats receive an intra-BLA microinjection of this compound (e.g., 20 µM/side) or vehicle.

-

Reconsolidation Testing (CPP Test 2 & 3): Memory is tested 1 and 14 days after the retrieval/injection session. Rats are placed back in the apparatus for a 15-minute free-exploration test. A disruption in reconsolidation is indicated by a significant reduction in time spent in the drug-paired chamber in the this compound-treated group compared to the vehicle group.

Experimental Workflow Diagram

Caption: Workflow for a drug memory reconsolidation experiment using Conditioned Place Preference (CPP).

Protocol 3: Western Blotting for p-eIF2α and ATF4

-

Tissue Collection: Following behavioral experiments, animals are euthanized, and the targeted brain regions (e.g., hippocampus, BLA) are rapidly dissected and flash-frozen.

-

Protein Extraction: Tissue is homogenized in RIPA buffer containing a cocktail of protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein lysate is collected.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies (e.g., rabbit anti-p-eIF2α Ser51, rabbit anti-total eIF2α, rabbit anti-ATF4).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. Levels of p-eIF2α are normalized to total eIF2α, and ATF4 levels are normalized to a loading control like β-actin or GAPDH.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complementary Roles of GADD34- and CReP-Containing Eukaryotic Initiation Factor 2α Phosphatases during the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GADD34 function in protein trafficking promotes adaptation to hyperosmotic stress in human corneal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eIF2α Phosphorylation-Dependent Translation in CA1 Pyramidal Cells Impairs Hippocampal Memory Consolidation without Affecting General Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eIF2alpha phosphorylation bidirectionally regulates the switch from short- to long-term synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein phosphatase 1 is a molecular constraint on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eIF2-dependent Translation Initiation: Memory Consolidation and Disruption in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eIF2α Dephosphorylation in Basolateral Amygdala Mediates Reconsolidation of Drug Memory | Journal of Neuroscience [jneurosci.org]

- 11. eIF2α Dephosphorylation in Basolateral Amygdala Mediates Reconsolidation of Drug Memory - PMC [pmc.ncbi.nlm.nih.gov]

Sal003 as a Tool for Studying the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sal003, a potent and cell-permeable small molecule used to investigate the Unfolded Protein Response (UPR). We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and illustrate relevant pathways and workflows.

Introduction to the Unfolded Protein Response (UPR)

The Endoplasmic Reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt its function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1] The UPR aims to restore proteostasis by:

-

Temporarily halting protein synthesis to reduce the load on the ER.

-

Increasing the production of chaperones to enhance protein folding capacity.

-

Promoting the degradation of misfolded proteins through ER-associated degradation (ERAD).

In mammalian cells, the UPR is orchestrated by three main ER transmembrane sensors: Inositol-Requiring Enzyme 1 (IRE1), PKR-like Endoplasmic Reticulum Kinase (PERK), and Activating Transcription Factor 6 (ATF6).[1] If ER stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering programmed cell death.[2]

The PERK pathway is a central branch of the UPR. Upon activation, PERK phosphorylates the α-subunit of the eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation globally attenuates protein synthesis but paradoxically promotes the translation of select mRNAs, such as Activating Transcription Factor 4 (ATF4), a key transcription factor that regulates genes involved in amino acid metabolism, antioxidant response, and apoptosis. The phosphorylation of eIF2α is a transient process, reversed by cellular phosphatases.

This compound: Mechanism of Action

This compound is a cell-permeable inhibitor of the cellular phosphatase complexes responsible for dephosphorylating eIF2α.[3][4] It is a more potent and soluble analog of the well-known compound salubrinal.[5] By blocking the activity of eIF2α phosphatases (such as the complex formed by GADD34 and protein phosphatase 1), this compound effectively "locks" eIF2α in its phosphorylated state.[6] This sustained phosphorylation mimics a key event in the UPR, making this compound an invaluable pharmacological tool to study the downstream consequences of PERK pathway activation without directly inducing ER stress. Its primary mechanism is to increase the phosphorylation status of eIF2α, thereby enhancing the effects of the PERK-eIF2α signaling axis.[7][8]

Quantitative Data Summary

This compound has been utilized across various experimental models. The effective concentrations and dosages are summarized below.

| Compound | Dosage/Concentration | Model System | Key Effect | Reference |

| This compound | 20 µM | Mouse Embryonic Fibroblasts (MEFs) | Sharply increases eIF2α phosphorylation. | [6][8] |

| This compound | 10 µM | Mouse Embryonic Fibroblasts (MEFs) | Enhances subtilase cytotoxin (SubAB)-induced apoptotic signaling. | [8] |

| This compound | 5 µM | Rat Nucleus Pulposus (NP) Cells | Optimal concentration for cell proliferation studies; used to inhibit ER stress. | [2] |

| This compound | 20 µM or more | Rat Nucleus Pulposus (NP) Cells | Inhibitory influence on cell proliferation. | [2] |

| This compound | 40 pmol (in vivo) | Mice | Impairs long-term memory formation. | [5] |

| This compound | 2 µL of 20 µM (in vivo) | Rats (intrahippocampal injection) | Impairs spatial long-term memory formation. | [7] |

| This compound | 5 µL of 5 µM (in vivo) | Rat Intervertebral Disc Degeneration Model | Alleviates the degree of degeneration. | [2] |

| This compound | 5 µM | Human Renal Proximal Tubular (HK-2) Cells | Upregulates eIF2α phosphorylation and reduces cisplatin-induced apoptosis. | [9] |

Experimental Protocols

The following are generalized protocols for common experiments using this compound to study the UPR. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Treatment for UPR Induction and Modulation

This protocol describes the treatment of cultured cells to study the effect of this compound, with or without an ER stress-inducing agent like Thapsigargin (Tg) or Tunicamycin (Tm).

-

Cell Seeding : Plate cells (e.g., HeLa, MEFs, or a specific line of interest) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays). Allow cells to adhere and reach 70-80% confluency.

-

Preparation of Stock Solutions : Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in DMSO.[4] Store at -20°C.[4] Prepare a stock solution of an ER stress inducer (e.g., 1 mM Thapsigargin in DMSO).

-

Pre-treatment (Optional) : If investigating the protective effects of this compound, pre-treat cells with the desired final concentration of this compound (e.g., 5-20 µM) for 1-2 hours before adding the ER stress inducer.

-

Treatment :

-

To study this compound alone : Add this compound directly to the culture medium to achieve the final desired concentration. Include a vehicle control (DMSO) group.

-

To study ER stress modulation : Add the ER stress inducer (e.g., 1 µM Thapsigargin) to the cells, with or without this compound pre-treatment.

-

-

Incubation : Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours), depending on the endpoint being measured.

-

Harvesting : After incubation, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting, RNA extraction for RT-qPCR, or staining for flow cytometry).

Western Blotting for Phosphorylated eIF2α

This protocol is for detecting the phosphorylation of eIF2α, the direct target of the pathway modulated by this compound.

-

Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Sample Preparation : Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE : Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel (e.g., 10-12%). Run the gel to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eIF2α (Ser51). A parallel blot should be run for total eIF2α and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

-

Analysis : Quantify band intensity and normalize the p-eIF2α signal to the total eIF2α signal.

Apoptosis Detection by Flow Cytometry

This protocol measures apoptosis, a common downstream consequence of prolonged UPR activation.

-

Cell Preparation : Following the treatment protocol (Section 4.1), collect both adherent and floating cells.

-

Staining : Use a commercial apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide). Resuspend cells in 1X binding buffer.

-

Incubation : Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Analysis : Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Conclusion

This compound is a powerful and specific chemical probe for studying the PERK-eIF2α branch of the Unfolded Protein Response. By inhibiting the dephosphorylation of eIF2α, it allows researchers to isolate and investigate the downstream effects of this critical signaling node. Its utility in diverse fields, from neuroscience to cancer biology and degenerative diseases, underscores its importance as a tool for both basic research and the exploration of novel therapeutic strategies targeting the UPR. Researchers using this compound can elucidate the complex roles of translational control in cellular homeostasis, stress adaptation, and disease pathogenesis.

References

- 1. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound alleviated intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing endoplasmic reticulum stress pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sal 003 | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. eIF-2a Inhibitor II, this compound [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. spandidos-publications.com [spandidos-publications.com]

Sal003 in Neurodegeneration: A Preliminary Technical Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sal003 is a potent, cell-permeable small molecule inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. By inhibiting the dephosphorylation of eIF2α, this compound effectively prolongs the phosphorylation state of this key regulatory protein, thereby modulating the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network activated by various stressors, including endoplasmic reticulum (ER) stress, which is increasingly implicated in the pathogenesis of numerous neurodegenerative diseases. This document provides a technical overview of the preliminary investigations into this compound's mechanism of action and its potential therapeutic relevance in the context of neurodegeneration. While direct preclinical evidence in hallmark neurodegenerative disease models is limited in the current literature, this guide consolidates the existing data to inform future research and development.

Core Mechanism of Action: Modulation of the Integrated Stress Response

This compound's primary mechanism of action is the inhibition of eIF2α phosphatases, such as the GADD34-PP1 complex. This leads to a sustained increase in the phosphorylation of eIF2α at serine 51. Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis to conserve resources during cellular stress. Paradoxically, it also selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the transcription of a wide array of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant responses, and apoptosis.

The sustained activation of the ISR through this compound can have context-dependent effects. While transient activation is generally considered protective, chronic activation can lead to apoptosis, primarily through the ATF4-CHOP pathway. Understanding this dual role is critical for the therapeutic application of ISR modulators like this compound in chronic neurodegenerative conditions.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action via inhibition of eIF2α phosphatase.

Preclinical Data in a Model of Degeneration

Quantitative Data from In Vitro and In Vivo IVDD Studies

| Parameter | Model System | Treatment | Concentration/Dose | Outcome | Reference |

| Cell Viability | Rat Nucleus Pulposus (NP) Cells | This compound | 0, 2.5, 5, 10, 20, 40 µM (24h) | No significant cytotoxicity up to 10 µM. Inhibition of proliferation at ≥20 µM. | [1] |

| Apoptosis | Thapsigargin (Tg)-induced Rat NP Cells | This compound Pre-treatment | 5 µM | Significantly reduced the number of apoptotic cells compared to Tg alone. | [1] |

| Apoptosis-related Protein Expression | Thapsigargin (Tg)-induced Rat NP Cells | This compound Pre-treatment | 5 µM | Increased Bcl-2 expression; Decreased Bax and cleaved caspase-3 expression. | [1] |

| Extracellular Matrix (ECM) Protein Expression | Thapsigargin (Tg)-induced Rat NP Cells | This compound Pre-treatment | 5 µM | Increased expression of Aggrecan and Collagen II; Decreased expression of MMP3, MMP13, ADAMTS4, ADAMTS5. | [1] |

| ER Stress Markers | Thapsigargin (Tg)-induced Rat NP Cells | This compound Pre-treatment | 5 µM | Downregulated the expression of ATF4, ATF6, BiP, CHOP, IRE1α, and XBP-1s. | [1] |

| In Vivo Disc Degeneration | Rat Needle Puncture-induced IVDD Model | This compound Intraperitoneal Injection | 10 mg/kg/day for 4 weeks | Improved disc degeneration score; Decreased apoptosis and ECM degradation in intervertebral discs. | [1] |

Experimental Protocols

The following are detailed methodologies from a key study investigating this compound in a rat model of intervertebral disc degeneration. These protocols can serve as a foundation for designing future neurodegeneration studies.

In Vitro Rat Nucleus Pulposus (NP) Cell Culture and Treatment

-

Cell Isolation and Culture : NP tissues are isolated from the intervertebral discs of Sprague-Dawley rats. Tissues are digested with 0.25% trypsin and 0.2% collagenase II. Isolated NP cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of ER Stress : To induce ER stress, cultured NP cells are treated with Thapsigargin (Tg), an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), at a concentration of 1 µM for 24 hours.

-

This compound Treatment : For investigating the protective effects of this compound, cells are pre-treated with 5 µM this compound for 2 hours prior to the addition of Thapsigargin.

Western Blot Analysis

-

Protein Extraction : Cells are lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification : Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer : Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting : Membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Aggrecan, Collagen II, MMP13, ATF4, CHOP, p-eIF2α, and β-actin as a loading control).

-

Detection : After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Rat Model of Intervertebral Disc Degeneration

-

Animal Model : Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced prior to the surgical procedure.

-

Surgical Procedure : A puncture-induced model of IVDD is created. A 20-gauge needle is used to puncture the annulus fibrosus of the coccygeal intervertebral discs.

-

This compound Administration : this compound is administered via intraperitoneal injection at a dose of 10 mg/kg/day for a duration of 4 weeks, starting from the day of surgery. A vehicle control group receives equivalent injections of the carrier solution.

-

Histological Analysis : After the treatment period, the rats are euthanized, and the coccygeal spine segments are harvested. The intervertebral discs are fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess the morphology and proteoglycan content of the disc.

-

TUNEL Assay : Apoptosis in the disc tissue is evaluated using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo investigation of this compound.

Conclusion and Future Directions

This compound presents an intriguing pharmacological profile as a modulator of the Integrated Stress Response. The preliminary data from a model of tissue degeneration suggests that by sustaining eIF2α phosphorylation, this compound can mitigate apoptosis and extracellular matrix degradation, key pathological features that are also observed in neurodegenerative diseases.

However, a significant knowledge gap remains regarding the efficacy and safety of this compound in specific neurodegenerative contexts. Future research should prioritize:

-

In-depth studies in established neurodegenerative models : Investigating the effects of this compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1), Parkinson's disease (e.g., α-synuclein models), and other relevant neurodegenerative conditions.

-

Pharmacokinetic and pharmacodynamic profiling : Characterizing the brain penetrance, half-life, and dose-response relationship of this compound in preclinical models.

-

Elucidation of downstream effects : A more comprehensive understanding of the long-term consequences of chronic ISR activation by this compound in the central nervous system is necessary to assess its therapeutic window.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other ISR modulators in the challenging field of neurodegenerative diseases.

References

The Discovery and Development of Sal003: A Technical Guide to a Novel eIF2α Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Sal003, a potent and cell-permeable inhibitor of the eukaryotic translation initiation factor 2α (eIF2α) phosphatase. As a derivative of the well-characterized compound salubrinal, this compound exhibits enhanced potency in modulating the integrated stress response (ISR) through the sustained phosphorylation of eIF2α. This guide details the chemical origins of this compound, its intricate mechanism of action on the PERK signaling pathway, and its diverse biological effects, including the induction of apoptosis in cancer cells and the impairment of synaptic plasticity. Furthermore, this document provides detailed experimental protocols for key assays and summarizes critical quantitative data to facilitate further research and development of this promising molecular probe.

Introduction: From Salubrinal to a More Potent Analog

The journey to this compound begins with its parent compound, salubrinal. Salubrinal was first identified as a selective inhibitor of eIF2α dephosphorylation, a critical control point in the cellular response to various stressors. By inhibiting the phosphatases that target phosphorylated eIF2α (p-eIF2α), salubrinal effectively prolongs the stress-induced attenuation of protein synthesis, a key feature of the ISR. This mechanism offered a valuable tool to study the intricacies of the ISR and its implications in various diseases.

However, the therapeutic and experimental potential of salubrinal was somewhat limited by its modest potency. This prompted the exploration of structural analogs with the goal of developing more potent and potentially more specific inhibitors. Through structure-activity relationship (SAR) studies, researchers systematically modified the salubrinal scaffold to identify key structural motifs responsible for its biological activity. This endeavor led to the development of this compound, a derivative that demonstrates significantly enhanced activity as an eIF2α phosphatase inhibitor.

Chemical Development of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound from salubrinal is not extensively detailed in the literature, the general synthetic strategies for salubrinal analogs provide a clear blueprint for its creation. The core chemical scaffold of these compounds allows for modifications at several positions, enabling the fine-tuning of their biological activity.

The likely synthetic route to this compound involves a multi-step process starting from commercially available precursors to construct the key functional groups present in the final molecule. Based on the synthesis of other salubrinal analogs, the process would likely involve the condensation of a substituted aniline with a reactive intermediate to form the thiourea moiety, followed by coupling with a side chain containing the trichloroacetyl group.

Logical Relationship of Salubrinal and this compound

Caption: Development of this compound from salubrinal through SAR studies.

Mechanism of Action: Targeting the eIF2α Phosphatase

This compound exerts its biological effects by directly inhibiting the phosphatase complexes responsible for the dephosphorylation of eIF2α. The primary targets are the protein phosphatase 1 (PP1) catalytic subunit in complex with its regulatory subunits, GADD34 (Growth Arrest and DNA Damage-inducible protein 34) or CReP (Constitutive Repressor of eIF2α Phosphorylation).

Under normal conditions, eIF2α is phosphorylated by one of several kinases (PERK, PKR, GCN2, HRI) in response to cellular stress. This phosphorylation event stalls the GDP-GTP exchange on the eIF2 complex, leading to a global reduction in protein synthesis. However, this translational attenuation is selectively bypassed for certain mRNAs, most notably Activating Transcription Factor 4 (ATF4). The dephosphorylation of eIF2α by the GADD34/CReP-PP1 complexes serves as a negative feedback mechanism to restore protein synthesis.

This compound intervenes by binding to and inhibiting these phosphatase complexes, thereby maintaining eIF2α in its phosphorylated state. This sustained phosphorylation leads to a prolonged suppression of general translation and a significant upregulation of ATF4 translation. ATF4, in turn, acts as a transcription factor that orchestrates the expression of a wide range of genes involved in amino acid metabolism, antioxidant response, and, under conditions of prolonged stress, apoptosis.

Signaling Pathway of this compound Action

Caption: this compound inhibits eIF2α dephosphorylation, enhancing ATF4 translation.

Quantitative Data